N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide
Description
The exact mass of the compound this compound is 430.11333292 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-29(26,27)23-11-8-16(9-12-23)19(25)24(14-15-5-4-10-21-13-15)20-22-17-6-2-3-7-18(17)28-20/h2-7,10,13,16H,8-9,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRRQAITSLHVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide, commonly referred to as EVT-6670576, is a synthetic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety , a methanesulfonyl group , and a piperidine ring . These structural components are known for their roles in various pharmacological activities.
| Component | Description |
|---|---|
| Benzothiazole | Associated with antimicrobial and anticancer properties. |
| Methanesulfonyl | Enhances solubility and bioavailability. |
| Piperidine | Commonly found in pharmaceuticals, contributing to diverse biological effects. |
Synthesis
The synthesis of this compound typically involves several steps using reagents such as triethylamine and dimethylformamide to ensure high yield and purity. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core.
- Introduction of Methanesulfonyl Group : This step enhances the compound's solubility.
- Piperidine Ring Closure : Final cyclization to form the piperidine structure.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. It is hypothesized to modulate enzymatic activities, potentially leading to therapeutic effects such as:
- Anti-inflammatory actions
- Anticancer properties
Research indicates that compounds with similar structures often inhibit enzymes involved in critical biological pathways, including protein kinases and soluble epoxide hydrolases, which are relevant in various disease models .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values for these compounds often range from 7.9 µM to 92 µM, indicating substantial potency .
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urinary tract infections respectively .
- Antimicrobial Properties : Similar sulfonamide derivatives have been reported to possess antimicrobial activity against a range of bacterial strains, highlighting the potential for this compound in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
